Methyl 3-(bromomethyl)-4-fluorophenylacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-(bromomethyl)-4-fluorophenylacetate is an organic compound that belongs to the class of phenylacetates It is characterized by the presence of a bromomethyl group and a fluorine atom attached to a phenyl ring, which is further connected to an acetate group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(bromomethyl)-4-fluorophenylacetate typically involves the bromination of methyl 4-fluorophenylacetate. The reaction is carried out using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide or azobisisobutyronitrile (AIBN) under reflux conditions. The reaction proceeds via a free radical mechanism, resulting in the selective bromination at the benzylic position.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This involves controlling the temperature, reaction time, and the concentration of reagents. The use of continuous flow reactors can further enhance the efficiency and safety of the process.
Chemical Reactions Analysis
Types of Reactions: Methyl 3-(bromomethyl)-4-fluorophenylacetate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides, leading to the formation of new carbon-nitrogen, carbon-sulfur, and carbon-oxygen bonds.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the ester group can yield the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, sodium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., dimethylformamide) under mild heating.
Oxidation: Potassium permanganate in aqueous or acidic medium, or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Major Products Formed:
Nucleophilic Substitution: Formation of substituted phenylacetates.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Scientific Research Applications
Methyl 3-(bromomethyl)-4-fluorophenylacetate has diverse applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: Potential use in the development of new drugs due to its ability to form various bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 3-(bromomethyl)-4-fluorophenylacetate involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group acts as a good leaving group, facilitating nucleophilic substitution reactions. The presence of the fluorine atom can influence the electronic properties of the phenyl ring, affecting the reactivity and stability of the compound. The acetate group can undergo hydrolysis or reduction, leading to the formation of various derivatives with different biological activities.
Comparison with Similar Compounds
Methyl 3-(bromomethyl)benzoate: Similar structure but lacks the fluorine atom, resulting in different reactivity and applications.
Methyl 4-fluorophenylacetate: Lacks the bromomethyl group, making it less reactive in nucleophilic substitution reactions.
Methyl 3-(chloromethyl)-4-fluorophenylacetate: Similar structure but with a chloromethyl group instead of bromomethyl, leading to different reactivity and reaction conditions.
Uniqueness: Methyl 3-(bromomethyl)-4-fluorophenylacetate is unique due to the combination of the bromomethyl and fluorine substituents, which impart distinct electronic and steric properties. This makes it a versatile intermediate in organic synthesis, capable of undergoing a wide range of chemical transformations.
Properties
Molecular Formula |
C10H10BrFO2 |
---|---|
Molecular Weight |
261.09 g/mol |
IUPAC Name |
methyl 2-[3-(bromomethyl)-4-fluorophenyl]acetate |
InChI |
InChI=1S/C10H10BrFO2/c1-14-10(13)5-7-2-3-9(12)8(4-7)6-11/h2-4H,5-6H2,1H3 |
InChI Key |
MQVIHDULZZUPSX-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1=CC(=C(C=C1)F)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.